Simvastatin-d11 Simvastatin-d11 An isotope labelled of Simvastatin. Simvastatin is a lipid-lowering medication as a competitive inhibitor of HMG-CoA reductase.
Brand Name: Vulcanchem
CAS No.: 1002347-74-1
VCID: VC0196511
InChI:
SMILES:
Molecular Formula: C25H27O5D11
Molecular Weight: 429.64

Simvastatin-d11

CAS No.: 1002347-74-1

Cat. No.: VC0196511

Molecular Formula: C25H27O5D11

Molecular Weight: 429.64

Purity: 95% by HPLC; 98% atom D;

* For research use only. Not for human or veterinary use.

Simvastatin-d11 - 1002347-74-1

CAS No. 1002347-74-1
Molecular Formula C25H27O5D11
Molecular Weight 429.64

Chemical Properties of Simvastatin-d11

Molecular Characteristics

Simvastatin-d11 exhibits high chemical and isotopic purity when produced for analytical applications. Commercial preparations typically achieve 95% chemical purity as determined by HPLC analysis, with isotopic enrichment reaching 98% atom D incorporation. This high level of deuterium incorporation is essential for its application as an analytical standard, ensuring clear mass spectrometric differentiation from the non-labeled compound.

Comparative Properties with Non-deuterated Simvastatin

Table 1 presents a comparison of key properties between simvastatin and its deuterated analog:

PropertySimvastatinSimvastatin-d11
Molecular FormulaC25H38O5C25H27O5D11
Molecular Weight418.57429.64
CAS Number79902-63-91002347-74-1
Mechanism of ActionHMG-CoA reductase inhibitorIdentical to parent compound
Chemical Purity≥98% (pharmaceutical grade)95% by HPLC
Isotopic EnrichmentN/A98% atom D
Primary ApplicationTherapeuticAnalytical standard

The slight difference in molecular weight (11.07 daltons) between simvastatin and simvastatin-d11 derives from the replacement of eleven hydrogen atoms (atomic mass ~1.008) with eleven deuterium atoms (atomic mass ~2.014), creating sufficient mass differentiation for analytical applications while maintaining virtually identical chemical behavior.

Synthesis of Simvastatin-d11

Comparison with Other Deuterated Statin Syntheses

The synthesis of simvastatin-d11 exists within a broader context of deuterated statin development. Related compounds reported in literature include:

  • Deuterium-labeled rosuvastatin calcium, synthesized with high chemical purity and isotopic enrichment

  • Diastereomeric mixture of deuterium-labeled lovastatin and its acid ammonium salt

  • Deuterium-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin, developed to support metabolism studies

These synthetic achievements demonstrate a consistent research interest in developing isotopically labeled statins for analytical and research applications, with each compound presenting unique synthetic challenges based on their structural complexity.

Analytical Applications of Simvastatin-d11

Role as Internal Standard in Quantitative Analysis

The principal application of simvastatin-d11 is as an internal standard for the quantitative determination of simvastatin in biological matrices. The ideal characteristics of simvastatin-d11 for this purpose include:

  • Nearly identical chemical properties to the analyte

  • Similar extraction efficiency during sample preparation

  • Comparable chromatographic retention time

  • Similar ionization behavior in mass spectrometry

  • Distinct mass-to-charge ratio allowing separate detection

These properties enable accurate quantification by compensating for variations in sample preparation recovery, injection volume, and instrumental response.

LC-MS/MS Method Development

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the analytical method of choice for simvastatin quantification using deuterated internal standards. A typical LC-MS/MS method for simvastatin analysis in human plasma, as described in literature, involves:

  • Sample preparation through protein precipitation or liquid-liquid extraction

  • Chromatographic separation on a reverse-phase column

  • Mass spectrometric detection using selected reaction monitoring

  • Quantification using calibration standards prepared in blank plasma

Table 2 summarizes typical analytical performance characteristics for simvastatin analysis:

Performance ParameterTypical Values
Linear Range0.4-40 ng/mL
Lower Limit of Quantification0.4 ng/mL
Precision (RSD%)1.4-12.7%
Accuracy93.3-108.1%
Extraction Recovery76.4-93.0%

These performance parameters demonstrate the suitability of the method for pharmacokinetic studies and therapeutic drug monitoring of simvastatin .

Sample Preparation Considerations

Effective sample preparation is crucial for achieving accurate quantification of simvastatin in biological matrices. The extraction recovery of simvastatin from human plasma samples typically ranges from 76.4% to 93.0%, depending on concentration . Similar recovery would be expected for simvastatin-d11 due to its nearly identical chemical properties, making it an ideal internal standard for compensating for extraction variability.

Standard calibration samples for simvastatin analysis are typically prepared by spiking known concentrations of simvastatin into blank plasma, with concentrations ranging from 0.4 to 40 ng/mL . Quality control samples at low (1.2 ng/mL), medium (12 ng/mL), and high (30 ng/mL) concentrations are commonly used to validate method performance .

Research Applications and Future Directions

Pharmacokinetic and Metabolism Studies

Simvastatin-d11 serves as a valuable tool for investigating the pharmacokinetic properties and metabolic fate of simvastatin. The parent compound, simvastatin, has been extensively studied for its effects on lipid profiles and potential impact on glucose homeostasis . Some studies have reported alterations in plasma glucose levels and insulin sensitivity with simvastatin treatment, though results have been inconsistent across different research groups .

The availability of simvastatin-d11 as an analytical standard supports more precise investigation of these effects by enabling accurate quantification of simvastatin and its metabolites in biological samples. This capability is particularly important given the complexity of simvastatin's metabolic pathways and the need to understand its tissue distribution and elimination.

Therapeutic Monitoring Applications

While primarily developed as an analytical standard, the principles underlying deuterium labeling have broader implications for drug development. The kinetic isotope effect associated with carbon-deuterium bonds can potentially:

  • Increase metabolic stability by slowing oxidative metabolism

  • Reduce formation of reactive or toxic metabolites

  • Modify pharmacokinetic properties to improve therapeutic outcomes

These potential advantages have driven increasing interest in deuterated pharmaceuticals as therapeutic agents, beyond their established role as analytical standards.

Future Research Directions

Several promising research directions for simvastatin-d11 and related compounds include:

  • Development of improved synthetic routes with higher yields and lower production costs

  • Investigation of alternative deuteration patterns targeting specific metabolically labile positions

  • Application in increasingly sophisticated metabolomic studies

  • Integration into automated analytical workflows for high-throughput analysis

As analytical techniques continue to evolve, particularly in mass spectrometry, the demand for well-characterized deuterated standards like simvastatin-d11 will likely increase, driving further research and development in this specialized field.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator